Einecs 281-149-0
Description
Historical Development of Azo Ligand Synthesis and Coordination Chemistry
The journey into the world of azo compounds began in 1859, marking the start of a rich history in synthetic chemistry. mdpi.com Azo compounds are defined by the presence of a diazene (B1210634) functional group (–N=N–) connecting two aromatic rings. mdpi.comchemmethod.com The synthesis of the diazonium salt, a critical intermediate, is a key process. ajchem-a.com This typically involves the diazotization of a primary aromatic amine, which is then coupled with an electron-rich aromatic compound, such as a naphthol derivative, to form the final azo dye or ligand. mdpi.comajchem-a.com
The development of coordination chemistry, particularly with transition metals, has been pivotal. Transition metals are distinguished by their partially filled d orbitals, which allows them to form stable coordination complexes with a variety of ligands. numberanalytics.comsolubilityofthings.com These complexes exhibit unique geometries, such as octahedral or tetrahedral, which are fundamental to their function. libretexts.orgresearchgate.net The combination of azo ligand synthesis and transition metal coordination has led to the creation of a vast array of metal-azo complexes with tunable properties.
Significance of Transition Metal Coordination Compounds in Contemporary Chemical Science
Transition metal coordination compounds are of paramount importance in modern chemistry due to their diverse and tunable properties. acs.org Their ability to exist in various oxidation states makes them excellent catalysts for a wide range of industrial processes, including hydrogenation, oxidation, and polymerization reactions. numberanalytics.comsolubilityofthings.com The electronic and optical properties of these complexes can be finely adjusted by modifying the ligand structure or the central metal ion, leading to applications in functional materials and sensors. acs.org
In the realm of materials science, these compounds are utilized as pigments and dyes due to their intense colors and stability. ontosight.aimedchemexpress.com Furthermore, the interaction of metal ions with biological molecules has opened up avenues in bioinorganic chemistry and medicine. solubilityofthings.comresearchgate.net The fundamental principle of Lewis acid-base interactions, where the metal ion acts as a Lewis acid and the ligand as a Lewis base, governs the formation of these versatile compounds. libretexts.org
Research Rationale and Scope for Einecs 281-149-0
Research into manganese(II) azo naphthoate complexes, such as the one designated by this compound, is driven by the quest for new materials with specific functional properties. Manganese, as a transition metal, can form complexes with interesting magnetic and electronic characteristics. rsc.org Studies on manganese complexes with ligands derived from 3-hydroxy-2-naphthoic acid have explored their synthesis, structural variations, and magnetic properties. rsc.orgresearchgate.net
The synthesis of these complexes often involves the reaction of a manganese(II) salt with a pre-synthesized azo-naphthoic acid ligand. rsc.orgtandfonline.com Characterization techniques such as X-ray diffraction, infrared spectroscopy, and magnetic susceptibility measurements are employed to elucidate the structure and properties of the resulting complexes. researchgate.nettandfonline.comresearchgate.net Research has shown that the solvent used during synthesis can significantly influence the final structure of the manganese complex, leading to different nuclearities and dimensionalities. rsc.orgresearchgate.net The scope of this research extends to understanding structure-property relationships, which is crucial for designing new materials for applications in catalysis and materials science. acs.org
Contextualizing this compound within the Landscape of Industrial Chemicals
This compound is classified as an existing commercial chemical substance within the European Union, indicating its use in industrial applications. chemradar.comeuropa.eu Azo compounds, in general, are a cornerstone of the dye and pigment industry. mdpi.com The specific structure, containing a naphthol-based azo ligand, is characteristic of many commercial colorants. For instance, C.I. Pigment Red 247 is a high-performance pigment used in plastics and coatings, sharing structural similarities with azo naphthoate compounds. ontosight.aidyestuffintermediates.comchromaspecialtychemicals.com
The industrial utility of such complexes is determined by their physical and chemical properties, such as color fastness, thermal stability, and resistance to chemicals. ontosight.ai The presence of the manganese ion can further enhance these properties. These compounds are typically manufactured through well-established diazotization and coupling reactions, followed by metallization. dyestuffintermediates.com As part of the broader category of aromatic azo substances, they are subject to regulatory oversight to ensure their safe handling and use. canada.ca
Data Tables
Table 1: Representative Manganese(II) Azo Naphthoate Complexes and Related Compounds
| Compound Name/Type | Ligand System | Metal Center | Key Features | Reference |
| Manganese(II) Azo Naphthoate Complexes | Azo-substituted naphthoic acid | Mn(II) | Variable structures, magnetic properties | rsc.org, researchgate.net |
| C.I. Pigment Red 247 | Naphthol AS derivative | (Often a calcium salt) | Brilliant red pigment, used in plastics | dyestuffintermediates.com, chromaspecialtychemicals.com |
| Iron(III) Azo Naphthol Complex | 4-(2-hydroxyphenylazo)-1-naphthol | Fe(III) | Studied for structural and antimicrobial properties | acs.org |
| Bisazo Dye Metal Chelates | Naphthalene-1,5-diamine and 2-thiobarbituric acid | Mn(II), Co(II), Ni(II), etc. | Synthesized for potential antioxidant and antitumor applications | acs.org |
Table 2: Common Synthetic and Analytical Methods for Manganese Azo Complexes
| Method | Purpose | Description | Reference |
| Diazotization & Coupling | Ligand Synthesis | A primary aromatic amine is converted to a diazonium salt and then reacted with a coupling component like naphthol. | mdpi.com, chemmethod.com |
| Coordination Reaction | Complex Synthesis | The synthesized azo ligand is reacted with a manganese(II) salt in a suitable solvent. | rsc.org, tandfonline.com |
| Infrared (IR) Spectroscopy | Structural Characterization | Identifies functional groups and coordination sites of the ligand to the metal ion. | acs.org, acs.org |
| X-ray Diffraction (XRD) | Structural Elucidation | Determines the crystal structure and geometry of the complex. | rsc.org, researchgate.net |
| Magnetic Susceptibility | Property Measurement | Investigates the magnetic behavior of the manganese(II) center in the complex. | rsc.org |
Structure
3D Structure of Parent
Properties
CAS No. |
83864-26-0 |
|---|---|
Molecular Formula |
C18H12MnN2O6S |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonate;manganese(2+) |
InChI |
InChI=1S/C18H14N2O6S.Mn/c1-10-8-12(27(24,25)26)6-7-15(10)19-20-16-13-5-3-2-4-11(13)9-14(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI Key |
XKNLMIKDPVWGEN-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Mn+2] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 4 2 Methyl 4 Sulphophenyl Azo 2 Naphthoato 2 Manganese Einecs 281 149 0
Precursor Synthesis and Ligand Functionalization
The foundation of the final compound lies in the synthesis of its intricate organic ligand. This process involves the creation of a reactive diazonium salt which is then coupled with a naphthol derivative to form the characteristic azo linkage.
The synthesis begins with the diazotization of a primary aromatic amine. For the specific ligand , the precursor is 2-amino-5-methylbenzenesulfonic acid. This reaction involves treating the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). byjus.com
The reaction is highly temperature-sensitive and must be conducted under cold conditions, typically between 0-5 °C, to prevent the unstable diazonium salt from decomposing. byjus.com The resulting product is an aryl diazonium salt, in this case, 4-sulfo-2-methylphenyl diazonium chloride, which is a potent electrophile used immediately in the subsequent coupling step.
Table 1: Research Findings on Aryl Diazonium Salt Synthesis and Azo Coupling
| Step | Reagents | Key Conditions | Purpose |
|---|---|---|---|
| Diazotization | Primary Aromatic Amine (e.g., Aniline derivative), Sodium Nitrite, Hydrochloric Acid | 0–5 °C, Aqueous solution | Formation of the electrophilic aryl diazonium salt. Low temperature prevents decomposition. byjus.com |
| Coupling | Aryl Diazonium Salt, Naphthol Derivative (e.g., 2-Naphthol), Sodium Hydroxide | 0–10 °C, Alkaline pH | Electrophilic aromatic substitution to form the azo compound. Alkaline conditions generate the more reactive naphtholate anion. byjus.comscribd.com |
The second stage of ligand synthesis is the azo coupling, which is a classic example of an electrophilic aromatic substitution reaction. kashanu.ac.ir The previously formed aryl diazonium salt acts as the electrophile, and the coupling partner is 3-hydroxy-2-naphthoic acid.
The reaction is performed in an alkaline medium. The basic conditions, typically achieved by adding sodium hydroxide, are crucial as they deprotonate the hydroxyl group on the naphthol derivative to form a naphtholate anion. This anion is significantly more electron-rich and thus a more powerful nucleophile than the neutral hydroxyl group, leading to a faster and more efficient reaction. byjus.comscribd.com
The electrophilic diazonium ion then attacks the activated naphthalene (B1677914) ring. For naphthol derivatives like 3-hydroxy-2-naphthoic acid, the substitution occurs predominantly at the C-4 position (ortho to the hydroxyl group), which is highly activated by the strong electron-donating effect of the oxygen atom. stackexchange.com This regioselectivity ensures the formation of the correct isomer, 3-hydroxy-4-[(2-methyl-4-sulphophenyl)azo]-2-naphthoic acid.
Coordination Chemistry Approaches for Manganese(II) Complexation
Once the azo dye ligand is synthesized and purified, it is reacted with a manganese(II) salt to form the final coordination complex.
The azo dye ligand is multidentate, meaning it can bind to the central metal ion through multiple atoms. Chelation with the manganese(II) ion involves coordination through the oxygen atom of the deprotonated hydroxyl group, at least one nitrogen atom of the azo group, and the oxygen atoms of the carboxylate group. nih.govchemmethod.com This formation of multiple bonds creates a stable, chelated ring structure.
The complexation reaction is generally carried out by mixing an alcoholic solution (e.g., ethanol (B145695) or methanol) of the ligand with an aqueous or alcoholic solution of a manganese(II) salt, such as manganese(II) chloride or manganese(II) acetate (B1210297). chemmethod.comnih.gov To optimize the yield and purity of the final product, several reaction parameters are carefully controlled.
The mixture is often heated under reflux for several hours, with temperatures ranging from 65°C to 80°C and reaction times from 2.5 to 8 hours, to ensure the reaction goes to completion. chemmethod.comijsrp.orgnih.gov The pH of the solution may also be adjusted to maintain the deprotonated state of the ligand's coordinating groups, facilitating complex formation. Upon completion, the reaction mixture is typically cooled, which causes the manganese complex to precipitate out of the solution. The solid product is then filtered, washed with cold water and/or solvent to remove any unreacted starting materials and impurities, and dried. ijsrp.org
Table 2: Research Findings on Manganese(II) Complexation with Azo Ligands
| Parameter | Conditions | Purpose |
|---|---|---|
| Reactants | Azo Ligand, Mn(II) Salt (e.g., MnCl₂, Mn(OAc)₂) | To provide the core components for the complex. chemmethod.comnih.gov |
| Solvent | Ethanol, Methanol | To dissolve reactants and facilitate the reaction. chemmethod.comijsrp.org |
| Temperature | 65–80 °C (Reflux) | To provide sufficient energy to overcome the activation barrier and increase the reaction rate. ijsrp.orgnih.gov |
| Reaction Time | 2.5–8 hours | To ensure the reaction proceeds to completion for maximum yield. chemmethod.comijsrp.orgnih.gov |
| Work-up | Cooling, Filtration, Washing | To isolate the solid product and remove impurities, enhancing purity. ijsrp.org |
Green Chemistry Principles Applied to Compound Synthesis
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of the azo dye ligand, reducing the environmental impact of the process.
The conventional diazotization step uses hazardous mineral acids. Greener alternatives involve replacing these with reusable or biodegradable catalysts. digitellinc.comtandfonline.com For instance, solid acid catalysts such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano BF₃·SiO₂ can effectively catalyze the diazotization. tandfonline.comrsc.orgresearchgate.net These solid catalysts can be easily removed from the reaction mixture by filtration or magnetic separation and can be recycled and reused multiple times. Another approach is the use of biodegradable and non-toxic polysaccharides like alginic acid as a replacement for strong mineral acids. digitellinc.com
Furthermore, many of these green approaches enable the reaction to be carried out under milder conditions, such as at room temperature. digitellinc.comrsc.org Some methods also utilize solvent-free conditions, where reactants are mixed by grinding, which eliminates the need for potentially toxic organic solvents and simplifies product isolation. kashanu.ac.irtandfonline.com These green methodologies offer significant advantages, including enhanced safety, reduced waste, lower energy consumption, and often result in excellent product yields. rsc.orgresearchgate.net
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| [3-hydroxy-4-[(2-methyl-4-sulphophenyl)azo]-2-naphthoato(2-)]manganese |
| 3-hydroxy-4-[(2-methyl-4-sulphophenyl)azo]-2-naphthoic acid |
| 2-amino-5-methylbenzenesulfonic acid |
| Sodium Nitrite |
| Hydrochloric Acid |
| 4-sulfo-2-methylphenyl diazonium chloride |
| 3-hydroxy-2-naphthoic acid |
| Sodium Hydroxide |
| Manganese(II) Chloride |
| Manganese(II) Acetate |
| Sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) |
| Nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) |
Solvent Selection and Alternative Reaction Media
The selection of a solvent system is a pivotal factor in the synthesis of azo dyes and their metal complexes, influencing reaction rates, yields, and the environmental profile of the process. The synthesis of the ligand for Einecs 281-149-0, 3-hydroxy-4-[(2-methyl-4-sulphophenyl)azo]-2-naphthoic acid, typically involves a two-step diazotization and coupling sequence.
Traditional Solvents: The initial diazotization of the aromatic amine, 4-amino-3-methylbenzenesulfonic acid, is traditionally carried out in aqueous mineral acids like hydrochloric or sulfuric acid at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The subsequent coupling reaction with 3-hydroxy-2-naphthoic acid often proceeds in an aqueous alkaline medium. Water is a common solvent due to its low cost and environmental compatibility. indexcopernicus.com However, the solubility of reactants and intermediates can be a challenge. Organic solvents, such as ethanol, methanol, ethyl acetate, and acetone, are also employed, particularly to improve solubility or to facilitate product isolation. google.comtandfonline.com
Alternative Reaction Media: Growing environmental concerns have spurred research into greener and more sustainable reaction media.
Solvent-Free Synthesis: A notable alternative is the use of solvent-free reaction conditions. rsc.org Techniques such as grinding the reactants together, sometimes in the presence of a solid catalyst, can promote the reaction without the need for a bulk solvent medium. rsc.org This approach drastically reduces volatile organic compound (VOC) emissions and simplifies product work-up.
Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures (typically below 100 °C). They are considered potential green alternatives to traditional organic solvents due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. For manganese complexes, ionic liquids have been explored as reaction media that can also allow for the recyclability of the catalytic system. tdx.cat
Supercritical Fluids: Supercritical fluids, such as carbon dioxide, offer another alternative medium for chemical synthesis, combining the properties of both liquids and gases.
The choice of solvent directly impacts the solvatochromic properties of the final dye, meaning the color can shift depending on the polarity of the solvent. tandfonline.com This is an important consideration for the final application of the dye.
Below is a table comparing various solvent properties relevant to the synthesis of azo dyes.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Environmental/Safety Considerations | Typical Use in Azo Dye Synthesis |
| Water | 100 | 80.1 | Benign, non-flammable, low cost. indexcopernicus.com | Diazotization, Coupling |
| Ethanol | 78 | 24.5 | Flammable, low toxicity. | Recrystallization, improves solubility. tandfonline.com |
| Acetone | 56 | 20.7 | Highly flammable, VOC. | Improves solubility. tandfonline.com |
| Ethyl Acetate | 77 | 6.0 | Flammable, low toxicity. | Precipitation of diazonium salts, extraction. google.com |
| Ionic Liquids | High | Tunable | Low volatility, potential toxicity concerns, high cost. | Green alternative medium. tdx.cat |
Waste Minimization and Atom Economy in Synthesis Design
The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to reduce waste and improve efficiency. Atom economy and other metrics are used to evaluate the "greenness" of a chemical process. acs.orgjocpr.com
Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. acs.org The formula is:
% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100
Addition reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts, leading to lower atom economy. acs.orgjocpr.com The synthesis of the azo ligand for this compound is a substitution reaction and inherently generates waste.
Hypothetical Atom Economy Calculation for Ligand Synthesis:
The synthesis of the azo ligand proceeds as follows: C₇H₉NO₃S + HNO₂ + C₁₁H₈O₃ → C₁₈H₁₄N₂O₆S + 2H₂O (4-amino-3-methylbenzenesulfonic acid) + (Nitrous acid) + (3-hydroxy-2-naphthoic acid) → (Azo ligand) + (Water)
Formula Weight of Reactants:
C₇H₉NO₃S: 187.22 g/mol
HNO₂: 47.01 g/mol (often generated in situ from NaNO₂ and HCl)
C₁₁H₈O₃: 188.18 g/mol
Total: 422.41 g/mol
Formula Weight of Desired Product:
C₁₈H₁₄N₂O₆S: 402.38 g/mol
Atom Economy: (402.38 / 422.41) x 100 = 95.26%
While this appears high, it does not account for reagents used in excess, solvents, or byproducts from in situ reagent generation (e.g., NaCl from NaNO₂ + HCl).
Process Mass Intensity (PMI) and E-Factor: More comprehensive metrics include the E-Factor (environmental factor), which is the ratio of the mass of waste to the mass of product, and Process Mass Intensity (PMI), the ratio of the total mass of materials (raw materials, solvents, process aids) to the mass of the final product. acs.orgrsc.org The goal in green synthesis is an E-Factor approaching 0 and a PMI approaching 1. Azo dye manufacturing can have high E-factors due to the use of inorganic salts and acids that are not incorporated into the final product. epa.gov
Strategies to minimize waste in the synthesis of this compound include:
Catalytic Processes: Employing catalysts instead of stoichiometric reagents can significantly improve atom economy and reduce waste. jocpr.com
Process Optimization: Carefully controlling reaction conditions (temperature, pH, stoichiometry) can maximize yield and reduce the formation of unwanted side products. tandfonline.com
Waste Valorization: Exploring uses for byproducts can turn waste streams into valuable materials. frontiersin.org
By designing the synthesis with these principles in mind, the production of [3-hydroxy-4-[(2-methyl-4-sulphophenyl)azo]-2-naphthoato(2-)]manganese can be made more sustainable and economically viable.
Table of Compound Names
| Trivial/Common Name | Systematic Name |
| This compound | [3-hydroxy-4-[(2-methyl-4-sulphophenyl)azo]-2-naphthoato(2-)]manganese |
| - | 4-amino-3-methylbenzenesulfonic acid |
| - | 3-hydroxy-2-naphthoic acid |
| - | 3-hydroxy-4-[(2-methyl-4-sulphophenyl)azo]-2-naphthoic acid |
| Nitrous acid | Nitrous acid |
| Water | Water |
| Ethanol | Ethanol |
| Acetone | Acetone |
| Ethyl Acetate | Ethyl Acetate |
| Hydrochloric acid | Hydrochloric acid |
| Sulfuric acid | Sulfuric acid |
| Sodium nitrite | Sodium nitrite |
| Sodium chloride | Sodium chloride |
Structural Characterization and Elucidation of Coordination Environment in Einecs 281 149 0
Advanced Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are indispensable for probing the molecular structure of coordination compounds in various states. Each technique offers a unique window into the bonding, functional groups, and electronic properties of the molecule.
While the paramagnetic nature of the Mn(II) ion in the complex can lead to significant line broadening in ¹H and ¹³C NMR spectra, analysis of the free organic ligand is fundamental. In the ¹H NMR spectrum of the ligand, distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and phenyl rings, as well as the methyl protons, would be observed. The chemical shifts of these protons are influenced by their local electronic environment. For instance, protons adjacent to the electron-withdrawing sulfonate and carboxylate groups would typically resonate at a lower field.
Table 1: Predicted ¹H NMR Chemical Shifts for the Organic Ligand
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl Protons (-CH₃) | 2.0 - 2.5 |
| Aromatic Protons (Phenyl) | 7.0 - 8.0 |
| Aromatic Protons (Naphthyl) | 7.5 - 8.5 |
| Hydroxyl Proton (-OH) | 10.0 - 12.0 |
Note: The predicted values are based on analogous structures and may vary in the actual spectrum.
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the coordination of the ligand to the metal center. chemmethod.com The IR spectrum of the free ligand would show characteristic absorption bands for the O-H, C=O (carboxyl), S=O (sulfonate), and N=N (azo) stretching vibrations. chemmethod.comnih.gov Upon coordination to the manganese ion, shifts in the positions of these bands are expected. For example, the C=O stretching frequency would likely decrease due to the coordination of the carboxylate group to the metal. nih.gov The N=N stretching vibration may also shift, indicating the involvement of the azo group in the coordination sphere. nih.govijsrp.org
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the N=N and C-S bonds. hep.com.cn
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3400 | Broadened or absent |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1620 - 1650 |
| N=N Stretch (Azo) | ~1450 | ~1400 - 1440 |
| S=O Stretch (Sulfonate) | ~1200 and ~1050 | Minor shifts expected |
| Mn-O Stretch | - | ~400 - 600 |
Note: The values are typical ranges for such functional groups and complexes.
UV-Visible absorption spectroscopy provides insights into the electronic transitions within the molecule. The organic ligand itself is expected to exhibit strong absorptions in the UV and visible regions due to π→π* and n→π* transitions associated with the aromatic rings and the azo chromophore. mdpi.comnih.gov These transitions are responsible for the color of the compound. Upon complexation with manganese, new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions may appear, although d-d transitions for Mn(II) are typically weak. chemmethod.com The position and intensity of these bands are sensitive to the coordination environment of the manganese ion. nih.govchemmethod.com
Table 3: Expected Electronic Absorption Maxima (λ_max)
| Transition | Wavelength Range (nm) |
|---|---|
| π→π* (Ligand) | 250 - 400 |
| n→π* (Azo group) | 400 - 550 |
Note: These are general ranges and the actual values depend on the specific electronic structure.
Emission spectroscopy (fluorescence) could also be employed to study the photophysical properties of the compound, although many manganese complexes are not strongly emissive at room temperature.
Mass spectrometry is a key technique for determining the molecular weight of the compound and providing information about its structure through fragmentation patterns. chemmethod.com For Einecs 281-149-0, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable. The mass spectrum would be expected to show a peak corresponding to the molecular ion [M]⁺ or related adducts. chemmethod.com Fragmentation of the molecular ion would likely involve the loss of small molecules such as CO₂, SO₂, or cleavage of the azo linkage, providing further structural confirmation. ijsrp.org
Solid-State Structure Determination via X-ray Crystallography
The most definitive method for elucidating the three-dimensional structure of a crystalline solid is X-ray crystallography.
Table 4: Hypothetical Crystallographic Data
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 15 - 20 |
| c (Å) | 8 - 12 |
| β (°) | 90 - 105 |
Note: This data is purely hypothetical and serves as an illustration of the type of information obtained from a single-crystal X-ray diffraction experiment.
Powder X-ray Diffraction for Polymorphism and Bulk Characterization
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases in a bulk sample and to study polymorphism, the ability of a solid material to exist in more than one crystal structure. By analyzing the diffraction pattern produced when X-rays interact with a powdered sample, researchers can obtain information about the crystal lattice parameters. iza-structure.orggovinfo.govgovinfo.gov This technique is crucial for quality control and for ensuring the consistency of the bulk material. anton-paar.com
Table 1: Illustrative Data from Powder X-ray Diffraction Analysis (Note: This table is a hypothetical example and does not represent actual data for this compound)
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.2 | 8.67 | 100 |
| 12.5 | 7.08 | 45 |
| 20.4 | 4.35 | 80 |
| 25.1 | 3.54 | 60 |
Theoretical Frameworks for Understanding Coordination Geometry and Bonding
Theoretical models are essential for interpreting experimental data and gaining deeper insight into the electronic structure and bonding within coordination compounds.
Ligand Field Theory and Molecular Orbital Analysis
Ligand Field Theory (LFT) is an extension of crystal field theory that provides a more complete picture of the bonding in coordination complexes by considering the overlap of metal and ligand orbitals. fzu.cz It helps to explain the electronic spectra, magnetic properties, and geometry of these compounds. Molecular Orbital (MO) theory offers a more detailed description of bonding by considering the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. sioc-journal.cn Analysis of the composition of these molecular orbitals reveals the nature of the metal-ligand interactions. sioc-journal.cn
Correlation of Spectroscopic Data with Electronic Structure
Various spectroscopic techniques are used to probe the electronic structure of compounds. oulu.fi For instance, ultraviolet-visible (UV-Vis) spectroscopy can be used to observe electronic transitions between d-orbitals, the energies of which are influenced by the ligand field. aps.orgacs.org Photoelectron spectroscopy provides direct information about the binding energies of electrons in both core and valence orbitals. arxiv.org By correlating these experimental spectroscopic data with theoretical calculations based on LFT and MO theory, a comprehensive understanding of the electronic structure can be achieved. aps.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Mechanistic Investigations and Reactivity Studies of Einecs 281 149 0
Electrochemical Behavior and Redox Chemistry of the Manganese Center
There is no available information from cyclic voltammetry, chronoamperometry, or other electrochemical studies that would elucidate the electron transfer pathways and redox chemistry of the manganese center in Einecs 281-149-0.
Cyclic Voltammetry and Chronoamperometry Studies
No published data from cyclic voltammetry or chronoamperometry studies for this compound could be located.
Understanding Electron Transfer Pathways
Without electrochemical data, the electron transfer pathways for this specific manganese complex cannot be determined.
Photophysical Properties and Photoreactivity Mechanisms
Detailed information regarding the light absorption and emission profiles, as well as the photoinduced degradation pathways of this compound, is not present in the accessible scientific literature.
Light Absorption and Emission Profiles
Specific data on the light absorption and emission profiles, which would be essential for understanding its photophysical properties, are not available.
Photoinduced Degradation Pathways and Intermediates
There are no studies detailing the photoinduced degradation pathways or identifying the intermediates for this compound.
Catalytic Potentials and Mechanistic Pathways (Non-biological applications)
While manganese complexes, in general, are known for their catalytic activities, there is no specific research available on the non-biological catalytic potentials or the mechanistic pathways of this compound.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available research data for the chemical compound identified by EINECS number 281-149-0, which corresponds to the manganese complex [3-hydroxy-4-[(2-methyl-4-sulfophenyl)azo]-2-naphthalenecarboxylato(2-)-O2,O3]-.
Specifically, no published studies, experimental data, or theoretical investigations could be located that pertain to the following topics as required by the article outline:
Kinetic and Thermodynamic Aspects of Ligand Exchange and Stability:There are no available studies detailing the kinetic rates, mechanistic pathways of ligand exchange, or thermodynamic stability constants (e.g., Gibbs free energy, enthalpy, or entropy of formation) for this specific manganese complex.
Due to the complete absence of scientific research on the requested topics for this compound, it is not possible to generate the specified article content. The information required to fulfill the instructions is not present in the public scientific domain.
Applications and Functional Aspects of Einecs 281 149 0 in Advanced Materials
Pigment and Dye Chemistry
The integration of manganese into an azo dye structure, as seen in Einecs 281-149-0, is a well-established method to produce pigments with specific coloristic and performance attributes. The manganese ion plays a crucial role in the electronic and structural properties of the dye molecule, influencing its color, stability, and fastness properties.
Chromophoric Properties and Color Space Analysis
The color of an azo dye is determined by its chromophore, the part of the molecule responsible for absorbing visible light. In the case of this compound, the chromophore is the aromatic azo structure, specifically the –N=N– group connected to a naphthalene (B1677914) ring system and a substituted phenyl ring. The presence of auxochromes, such as the hydroxyl (–OH) and sulfonate (–SO₃H) groups, modifies the energy of the electron transitions within the chromophore, thereby influencing the absorbed and reflected light, which dictates the perceived color.
The introduction of a manganese ion to form a metal complex significantly impacts the chromophoric properties. The manganese ion coordinates with the dye ligand, which can lead to a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths) of the maximum absorption wavelength (λmax), depending on the nature of the coordination. This coordination alters the electron distribution within the conjugated system of the azo dye, thereby modifying the color. For instance, manganese azo pigments are known to produce a range of colors, including reds, oranges, and browns.
Color space analysis, using systems like CIELAB (Lab), provides a quantitative measure of a pigment's color. The L value represents lightness, while a* and b* represent the color-opponent dimensions (a* for green-red and b* for blue-yellow). While specific CIELAB data for this compound is not available, analogous manganese azo pigments exhibit a range of values depending on their precise chemical structure and physical form.
Table 1: Representative Colorimetric Data for Manganese Azo Pigments
| Pigment Type | L* | a* | b* |
|---|---|---|---|
| Manganese Azo Red | 45-55 | 40-50 | 20-30 |
| Manganese Azo Orange | 60-70 | 30-40 | 40-50 |
| Manganese Azo Brown | 30-40 | 15-25 | 10-20 |
Note: These are generalized values for illustrative purposes and can vary significantly based on the specific pigment and measurement conditions.
Mechanisms of Lightfastness and Thermal Stability in Applied Systems
A key advantage of metal-complexed azo dyes is their enhanced stability compared to their metal-free counterparts. The coordination of the manganese ion can significantly improve both lightfastness and thermal stability.
Thermal Stability: The thermal stability of a pigment is crucial for its application in processes that involve high temperatures, such as in plastics and coatings. The coordination of the manganese ion strengthens the chemical bonds within the dye molecule, increasing the energy required to break them. The decomposition temperature of metal-complexed azo dyes is generally higher than that of the corresponding unmetallized dyes. For instance, some manganese compounds show thermal stability up to several hundred degrees Celsius. sdu.dk The enhanced thermal stability is attributed to the formation of a more robust molecular structure upon chelation with the manganese ion.
Chemo-sensing and Sensor Development
The structural features of manganese-azo complexes, such as this compound, suggest their potential application in the development of chemical sensors. The interaction of the manganese center and the organic ligand with specific analytes can lead to detectable changes in their optical or electrochemical properties.
Selective Recognition of Environmental Analytes
Manganese complexes can exhibit selective binding towards various environmental analytes. The manganese center can act as a Lewis acid, interacting with electron-donating species. Furthermore, the organic part of the molecule, with its aromatic rings and functional groups, can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with target analytes.
For a compound like this compound, the presence of the sulfonate group could facilitate interactions with cationic species in aqueous environments. The azo linkage and the aromatic systems could potentially interact with other organic molecules or metal ions. The selectivity of the recognition process would depend on the size, shape, and chemical nature of the binding sites on the manganese complex and the complementary characteristics of the analyte.
Signal Transduction Mechanisms in Sensor Platforms
The binding of an analyte to the manganese-azo complex can trigger a measurable signal through various transduction mechanisms. In the context of optical sensors, this could manifest as a change in the absorption or fluorescence spectrum of the compound. For example, the interaction with an analyte might alter the electronic structure of the chromophore, leading to a color change (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing).
Electrochemical sensing is another possibility. The manganese ion can exist in different oxidation states, and the binding of an analyte could influence the redox potential of the Mn(II)/Mn(III) couple. This change in redox potential could be detected using techniques such as cyclic voltammetry.
Precursors for Manganese-Containing Functional Materials
Organometallic compounds, including manganese-azo complexes, can serve as valuable precursors for the synthesis of manganese-containing functional materials, such as manganese oxides. The organic ligand can act as a fuel during thermal decomposition, facilitating the formation of the desired oxide phase at lower temperatures.
The thermal decomposition of a manganese-azo complex like this compound under controlled atmospheric conditions (e.g., in air or an inert atmosphere) would lead to the degradation of the organic components and the formation of manganese oxide nanoparticles. The properties of the resulting manganese oxide, such as its crystal phase (e.g., MnO, Mn₂O₃, Mn₃O₄, MnO₂), particle size, and morphology, can be influenced by the structure of the precursor and the decomposition conditions (temperature, heating rate, atmosphere).
These manganese oxide materials have a wide range of applications, including in catalysis, energy storage (e.g., in batteries and supercapacitors), and environmental remediation. For example, manganese oxides are known to be effective catalysts for various oxidation reactions and for the degradation of organic pollutants. nih.gov
Table 2: Potential Functional Materials Derived from this compound
| Precursor | Decomposition Conditions | Resulting Material | Potential Applications |
|---|---|---|---|
| This compound | Calcination in air | Manganese(III) oxide (Mn₂O₃) or Manganese(IV) oxide (MnO₂) | Catalysis, Battery cathodes |
Fabrication of Thin Films or Nanoparticles
There is no available research indicating that this compound has been utilized in the fabrication of thin films or nanoparticles. Standard techniques for creating these materials, such as physical vapor deposition, chemical vapor deposition for thin films, and various synthesis methods like sol-gel, hydrothermal, or laser ablation for nanoparticles, have been extensively documented for a wide range of other compounds. However, the specific contribution or suitability of this compound in these processes has not been a subject of published studies. The unique properties that would make it a candidate for such applications, for instance as a precursor material or a stabilizing agent, remain unexplored.
Role in Polymerization Processes (non-biological)
Similarly, the role of this compound in non-biological polymerization is not described in the current body of scientific work. Polymerization processes often rely on specific initiators, catalysts, or monomers to proceed effectively. While organometallic compounds can sometimes play a catalytic role in certain types of polymerization, there is no evidence to suggest that this compound has been investigated or employed in this capacity. The scientific community has not reported on any studies where this compound influences the formation of polymers, either by initiating the polymerization reaction, controlling its rate, or being incorporated into the polymer structure to impart specific properties.
Environmental Fate, Transport, and Remediation of Einecs 281 149 0
Environmental Distribution and Compartmentalization Modeling
The environmental distribution of 4-tert-Octylphenol is governed by its physicochemical properties, which indicate a tendency to partition from water to soil and sediment. service.gov.uk
Air, Water, Sediment, and Soil Distribution Coefficients
The partitioning behavior of 4-tert-Octylphenol between air, water, soil, and sediment is predicted by its key physical and chemical properties. Its high octanol-water partition coefficient (log Kow) and soil organic carbon-water (B12546825) partitioning coefficient (log Koc) suggest a strong affinity for organic matter, leading to its accumulation in soil and sediments. service.gov.ukoekotoxzentrum.ch Experimental and estimated data for these coefficients are summarized below.
| Parameter | Value | Reference |
|---|---|---|
| Log Octanol-Water Partition Coefficient (log Kow) | 4.12 | service.gov.uk |
| Log Soil Organic Carbon-Water Partitioning Coefficient (log Koc) | 3.44 - 8.76 | oekotoxzentrum.ch |
| Water Solubility | 19 mg/L (at 22°C) | service.gov.uk |
| Vapour Pressure | 0.21 Pa (at 20°C); 4.78 x 10⁻⁴ mm Hg (at 25°C) | service.gov.uknih.gov |
| Henry's Law Constant | 6.9 x 10⁻⁶ atm-m³/mole (estimated) | nih.gov |
Atmospheric Dispersion and Transport Pathways
Due to its low vapor pressure, it is expected that atmospheric transport and subsequent deposition of 4-tert-Octylphenol onto soil are negligible processes. service.gov.ukospar.org In the atmosphere, the compound is predicted to exist in both vapor and particulate phases. nih.gov The vapor-phase portion is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 9 hours. nih.govospar.org Given its rapid atmospheric degradation and low tendency to volatilize, long-range atmospheric transport is not considered a significant environmental pathway. ospar.org
Degradation Pathways in Environmental Matrices
The persistence of 4-tert-Octylphenol in the environment is influenced by various degradation processes, including photolysis, hydrolysis, and microbial activity. While it is not readily biodegradable, it can be broken down under specific conditions. service.gov.uk
Photolytic and Hydrolytic Degradation Mechanisms
Hydrolysis is not considered an important environmental fate process for 4-tert-Octylphenol as it lacks functional groups that readily hydrolyze under typical environmental pH conditions (pH 5 to 9). nih.gov
Direct photolysis by sunlight is also believed to be a negligible removal process in the aquatic environment. service.gov.uk However, studies have shown that its degradation can be significantly enhanced by indirect photolysis and advanced oxidation processes (AOPs). nih.gov The quantum yield for direct photolysis is low, measured at 0.058 in aerated aqueous solutions. rsc.org The rate of photolytic degradation is influenced by several factors:
pH: The reaction rate is slowest at a neutral pH of 7 and increases in both acidic (pH 6) and alkaline (pH 12) conditions. pwr.edu.pl
Sensitizers: The presence of substances like nitrates and humic acids can increase the rate of photodegradation. nih.gov
Hydroxyl Radicals: The process is significantly accelerated in the presence of hydroxyl radicals, which can be generated by methods such as the UV/H₂O₂ process or the photo-Fenton reaction involving Fe(III). nih.govrsc.org The reaction with hydroxyl radicals is a key mechanism in its oxidative degradation. nih.govresearchgate.net
The degradation of 4-tert-Octylphenol via these oxidative processes can lead to the formation of several intermediate products, including 4-tert-octylcatechol and 2-hydroxy-5-tert-octylbenzoquinone. rsc.org
Microbial Transformation and Biodegradation Kinetics
4-tert-Octylphenol is not readily biodegradable but is considered to be inherently biodegradable. service.gov.uk Its degradation rate is significantly higher under aerobic conditions compared to anaerobic conditions. nih.gov
Several factors influence the rate of microbial degradation:
pH: The optimal pH for aerobic degradation in granular sludge is 9, while for anaerobic degradation it is 7. nih.gov
Initial Concentration: The degradation rate tends to decrease as the initial concentration of the compound increases. nih.gov
Co-substrates: The addition of yeast extract or homologous compounds like phenol (B47542) can enhance the degradation rate, particularly under aerobic conditions. nih.gov
Studies have identified specific microbial communities involved in its breakdown. In granular sludge, gamma-proteobacteria and bacillus have been identified as major species responsible for degradation. nih.gov Furthermore, rhizosphere bacteria associated with common reeds (Phragmites australis) have been shown to accelerate the degradation of 4-tert-Octylphenol in sediments. researchgate.net
Oxidation and Reduction Processes in Natural Systems
Oxidation, particularly through reactions with hydroxyl radicals (•OH), is a primary pathway for the degradation of 4-tert-Octylphenol in aqueous environments. nih.govrsc.org Advanced oxidation processes (AOPs) have proven effective in its removal. nih.gov
The photo-Fenton process, which involves the presence of iron (III), can promote the degradation of 4-tert-Octylphenol under UV or natural solar irradiation. nih.govresearchgate.net In this process, Fe(III) aquacomplexes facilitate the production of hydroxyl radicals, which then attack the 4-tert-Octylphenol molecule. nih.govresearchgate.net The reaction leads to mineralization of the compound, with one of the identified photooxidation products being 4-tert-octyl catechol. nih.gov The efficiency of this process is dependent on factors such as pH (optimal at 3.5), the concentration of Fe(III), and the initial concentration of 4-tert-Octylphenol. nih.gov
Bioavailability and Biotransformation in Non-Target Environmental Organisms
The bioavailability of Fludioxonil in the environment dictates its potential impact on non-target species. Its physicochemical properties, such as a high octanol-water partition coefficient (log K_ow_ of 4.12) and low water solubility (1.8 mg/L at 25°C), suggest a tendency to partition from aqueous phases into organic matrices like sediment and biota. nih.govservice.gov.uk
In aquatic environments, Fludioxonil's properties indicate a high potential for bioconcentration. nih.gov An estimated bioconcentration factor (BCF) of 240 suggests that aquatic organisms can accumulate the compound from the surrounding water. nih.gov Due to its hydrophobic nature, Fludioxonil readily adsorbs to sediment from the water column, making it accessible to benthic, or sediment-dwelling, organisms. researchgate.net The prolonged persistence of Fludioxonil in sediment can affect these communities. researchgate.net
In terrestrial systems, Fludioxonil exhibits slight mobility in soil. nih.gov Its uptake and translocation in plants appear to be limited. Following seed treatment in crops like rice, the translocation of radioactivity from the treated seeds to the aerial parts of the plant was found to be minimal. fao.org This suggests a low potential for accumulation within the tissues of plants grown from treated seeds. Studies in rats and on human skin samples in vitro show that dermal absorption of Fludioxonil is low. nih.gov
The biotransformation and toxicological effects of Fludioxonil vary significantly among different species. In mammals, such as rats, metabolism primarily occurs through the oxidation of the pyrrole (B145914) ring and hydroxylation of the phenyl ring. nih.govnih.gov These phase I metabolites are then conjugated with glucuronic acid or sulfate (B86663) before excretion. nih.gov
In plants, Fludioxonil is often the main component of the total radioactive residue found after treatment, indicating slower or different metabolic pathways compared to mammals. nih.gov For example, in crops like grapes, tomatoes, peaches, and lettuce, the parent compound was predominant. nih.gov
The toxicity of Fludioxonil to non-target aquatic organisms shows considerable interspecies variation. It is classified as toxic to aquatic life, particularly invertebrates and fish. researchgate.netmdpi.com However, tolerance can differ even among closely related organisms. For instance, studies on freshwater microalgae have shown different sensitivity levels between species like Scenedesmus rubescens and Dunaliella tertiolecta. mdpi.comnih.gov Similarly, sediment-dwelling macroinvertebrates exhibit species-specific sensitivities to Fludioxonil exposure, which may be influenced by differences in feeding habits, life stage, and uptake routes. researchgate.net
| Organism | Species | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Invertebrate (Water Flea) | Daphnia magna | Chronic NOEC | 0.005 | researchgate.net |
| Fish (Rainbow Trout) | Oncorhynchus mykiss | Chronic NOEC | 0.040 | researchgate.net |
| Algae | Scenedesmus acutus | IC₅₀ | 4.85 | nih.gov |
| Aquatic Plant (Duckweed) | Lemna minor | IC₅₀ | >100 | nih.gov |
Advanced Remediation Technologies for Environmental Contaminants
Given its potential persistence in certain environmental compartments, research has focused on effective technologies for the remediation of Fludioxonil from contaminated water and soil. nih.govminotaurproject.gr
Adsorption onto activated carbon has proven to be an effective strategy for removing various pesticides, including Fludioxonil, from aqueous solutions. researchgate.net Activated carbon processes can significantly reduce the concentration of recalcitrant and toxic compounds in wastewater. researchgate.net In one study treating fungicide-containing effluent, activated carbon adsorption completely removed the fungicide imazalil, although a residual concentration of Fludioxonil remained, indicating variable adsorption affinities. researchgate.net The efficiency of adsorption can be influenced by the physical and chemical properties of the activated carbon, which can be modified to enhance pollutant uptake. researchgate.net
Advanced Oxidation Processes (AOPs) are a set of technologies that rely on the generation of highly reactive chemical species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants. nih.govmdpi.com These processes are considered a promising method for the abatement of pesticide contamination. nih.gov
For Fludioxonil, photodegradation is a key environmental fate process. nih.gov It is susceptible to both direct and indirect photo-oxidation. nih.govesf.edu Indirect photodegradation involves reactions with photochemically produced reactive species like singlet oxygen (¹O₂) and hydroxyl radicals, which are present in sunlit natural waters. nih.govacs.orgnih.gov The reaction with singlet oxygen alone is rapid enough to result in a predicted half-life of less than two days in near-surface waters, suggesting the compound will not be persistent under these conditions. nih.govesf.eduacs.orgnih.gov
Engineered AOPs have also been shown to be highly effective. Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) under solar irradiation can achieve complete degradation of Fludioxonil. researchgate.net One study found ZnO to be more effective than TiO₂ for the oxidation of Fludioxonil in leaching water. researchgate.net The addition of an oxidant such as sodium persulfate can further increase the rate of photooxidation. researchgate.net
| Technology | Method | Key Findings | Reference |
|---|---|---|---|
| Adsorption | Activated Carbon | Effectively removes Fludioxonil from wastewater, though efficiency can vary. | researchgate.net |
| Advanced Oxidation Processes (AOPs) | Indirect Photodegradation | Degraded by singlet oxygen and hydroxyl radicals with a predicted half-life of <2 days in sunlit surface water. | nih.govacs.orgnih.gov |
| Photocatalytic Oxidation | Complete degradation achieved using ZnO or TiO₂ under solar irradiation. | researchgate.net |
Analytical Methodologies for the Detection and Quantification of Einecs 281 149 0
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for separating the analyte of interest from complex sample matrices, thereby enabling accurate quantification. For a compound like Einecs 281-149-0, both liquid and gas chromatography play significant roles.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For the analysis of organometallic compounds such as this compound, HPLC can be coupled with various detectors to achieve the desired selectivity and sensitivity. While direct analysis of the intact compound is challenging due to the presence of various species in aqueous solutions, HPLC methods can be developed to separate and quantify related compounds or degradation products. google.com
For instance, methods have been developed for the determination of methanesulfonates, which are structurally related to the organic ligand in this compound. These methods often involve a derivatization step to enhance detection by a UV detector. researchgate.netnih.govmdpi.com A typical HPLC-UV method for determining methanesulfonate (B1217627) impurities involves derivatization with a reagent like N,N-diethyldithiocarbamate, followed by gradient elution on a C18 column. nih.gov The performance of such a method is summarized in the table below.
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Acetonitrile/5 mmol/L ammonium (B1175870) acetate (B1210297) solution |
| Detection | UV at 277 nm |
| Limit of Quantitation | 0.6 ppm |
| Recovery | 80-115% |
| Correlation Coefficient | > 0.999 |
This table illustrates typical performance characteristics of an HPLC-UV method for related compounds. nih.gov
Furthermore, coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allows for the specific detection and quantification of the manganese component of the molecule, providing high sensitivity for manganese speciation analysis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. wikipedia.orgspectroinlets.com For a non-volatile compound like this compound, direct analysis by GC-MS is not feasible. However, this technique can be employed for the analysis of any volatile degradation products or after a suitable derivatization step that renders the analyte volatile. thermofisher.com
The hyphenation of GC with ICP-MS is particularly effective for the ultra-trace level detection of organometallic compounds. thermofisher.com This technique involves separating the volatile species in the gas chromatograph and then introducing them into the ICP-MS for elemental analysis. The high temperatures in the GC injection port can lead to thermal degradation, which must be considered during method development. wikipedia.org
Spectroscopic and Spectrometric Quantification Methods
Spectroscopic and spectrometric methods are widely used for the quantification of analytes based on their interaction with electromagnetic radiation.
UV-Visible Spectrophotometry for Solution Concentration Determination
UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of an analyte in a solution. For the determination of manganese, which is the central metal ion in this compound, various spectrophotometric methods have been developed. These methods often rely on the formation of a colored complex with a specific reagent. researchgate.netunishivaji.ac.in
One common method is the formaldoxime (B1209246) method, which produces an intense orange-red colored complex with manganese in an alkaline solution. mt.com Another approach involves the use of 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) as a complexing agent, often combined with a pre-concentration step like cloud point extraction to enhance sensitivity. atlantis-press.comepa.govzenodo.org The key parameters of a UV-Vis method using PAN are detailed below.
| Parameter | Value |
| Reagent | 1-(2-pyridylazo)-2-naphthol (PAN) |
| Technique | Cloud Point Extraction |
| Linearity Range | 15-500 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
This table presents the performance characteristics of a UV-Vis spectrophotometric method for manganese determination. atlantis-press.comepa.gov
Direct UV-Vis measurement of manganese sulfate (B86663) solutions has also been explored, with a characteristic absorbance at 401 nm that varies linearly with the manganese concentration after data correction. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Manganese Content
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and accurate technique for the determination of elemental concentrations, making it ideal for quantifying the total manganese content in samples containing this compound. nih.govpalintest.com This method involves introducing the sample into an inductively coupled plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio. nih.gov
ICP-MS offers very low detection limits, often in the parts per billion (ppb) or even parts per trillion (ppt) range. nih.gov For complex matrices, tandem mass spectrometry (ICP-MS/MS) can be used to remove interferences, further improving the accuracy of the measurement. geotraces.org Sample preparation for ICP-MS analysis typically involves digestion with strong acids to break down the organic components of the molecule. nih.gov
Electrochemical Detection Methods and Sensor Miniaturization
Electrochemical methods offer a rapid, portable, and low-cost alternative to conventional analytical techniques for the detection of manganese. queensu.ca These methods are based on measuring the electrical properties of a solution containing the analyte.
Recent advancements have focused on the development of miniaturized electrochemical sensors for the point-of-use determination of manganese in water samples. nih.govacs.orgnih.gov One of the most popular techniques is stripping voltammetry, which involves a pre-concentration step where the metal is deposited onto the electrode surface, followed by a stripping step where the metal is re-oxidized, generating a current that is proportional to its concentration. nih.gov
A study validating an electrochemical sensor based on cathodic stripping voltammetry on a miniaturized platinum working electrode for manganese determination in drinking water showed promising results when compared to the standard ICP-MS method. nih.govacs.orgnih.gov
| Parameter | Value |
| Technique | Cathodic Stripping Voltammetry |
| Working Electrode | Miniaturized Platinum |
| Limit of Detection (LOD) | 0.56 ppb |
| Accuracy (vs. ICP-MS) | ~70% |
| Precision (vs. ICP-MS) | ~91% |
This table summarizes the performance of a miniaturized electrochemical sensor for manganese detection. nih.gov
The development of such sensors is crucial for applications requiring frequent and on-site monitoring of manganese levels. nih.govacs.orgnih.gov
Sample Preparation Techniques and Matrix Effects in Environmental and Industrial Samples
Following a comprehensive review of scientific literature and analytical methodology databases, it has been determined that there is a significant lack of specific, published research on the sample preparation techniques and matrix effects for the chemical compound identified as this compound, also known as [3-HYDROXY-4-[(2-METHYL-4-SULFOPHENYL)AZO]-2-NAPHTHOATO(2-)]MANGANESE.
Due to the absence of direct studies on this particular compound, this article cannot provide detailed research findings, data tables, or specific methodologies for its extraction and analysis in environmental and industrial samples. The successful detection and quantification of any analyte are critically dependent on the development and validation of methods tailored to its unique chemical properties and the complexities of the sample matrices in which it is found.
In general, the analysis of metal-containing azo dyes in complex samples such as industrial effluents or environmental media would necessitate the development of robust sample preparation protocols. These would likely involve techniques aimed at extracting the compound of interest, removing interfering substances, and minimizing matrix effects that can suppress or enhance the analytical signal.
General Considerations for Sample Preparation of Similar Compounds:
Extraction: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be explored. The choice of sorbents for SPE or solvents for LLE would depend on the polarity and solubility of the target compound.
Clean-up: Following extraction, further clean-up steps might be required to remove co-extracted matrix components that could interfere with instrumental analysis. This could involve techniques like column chromatography.
Matrix Effects: Environmental and industrial samples are notoriously complex and can contain a wide variety of organic and inorganic constituents. These co-occurring substances can interfere with the ionization of the target analyte in mass spectrometry-based methods or absorb at similar wavelengths in spectrophotometric methods, leading to inaccurate quantification. The evaluation of matrix effects is a critical step in method validation, often assessed by comparing the response of the analyte in a pure solvent to its response in a sample matrix.
Without specific research, any discussion of detailed procedures for this compound would be speculative. The development of such methodologies would require extensive experimental work to optimize extraction efficiency, assess recovery, and mitigate the influence of the sample matrix to ensure accurate and reliable quantification.
No Publicly Available Computational or Theoretical Studies Found for Chemical Compound this compound
Following a comprehensive search for scientific literature and data, no specific computational or theoretical studies were found for the chemical compound identified by Einecs number 281-149-0. The compound, chemically known as [3-HYDROXY-4-[(2-METHYL-4-SULFOPHENYL)AZO]-2-NAPHTHOATO(2-)]MANGANESE, with a registered CAS number of 83864-26-0, does not appear to have been the subject of published research in the areas of quantum chemical calculations, molecular dynamics simulations, or quantitative structure-property relationship (QSPR) modeling.
The request for an article structured around detailed computational analyses, including Density Functional Theory (DFT) for electronic structure and reactivity, ab initio methods for spectroscopic parameter prediction, and molecular dynamics (MD) simulations for conformational analysis and solvent interactions, could not be fulfilled due to the absence of requisite data in the public domain.
Searches for research pertaining to this specific manganese-containing azo compound across numerous scientific databases and journals did not yield any papers or datasets that would allow for a thorough and scientifically accurate discussion of its computational and theoretical properties as outlined. While the methodologies mentioned in the requested article outline—such as DFT, ab initio calculations, and MD simulations—are standard and powerful techniques in modern computational chemistry for characterizing molecules, it appears these methods have not been applied to this compound in any publicly documented research.
Therefore, the generation of an article with detailed research findings, data tables, and in-depth analysis for each of the specified subsections is not possible at this time.
Compound Name Table
| Identifier | Name |
| Einecs | 281-149-0 |
| CAS | 83864-26-0 |
| Chemical Name | [3-HYDROXY-4-[(2-METHYL-4-SULFOPHENYL)AZO]-2-NAPHTHOATO(2-)]MANGANESE |
Computational and Theoretical Studies of Einecs 281 149 0
Quantitative Structure-Property Relationship (QSPR) Modeling
Predictive Models for Physicochemical Parameters (e.g., solubility, vapor pressure)
Quantitative Structure-Property Relationship (QSPR) models are instrumental in estimating the physicochemical properties of chemical substances like N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide. These models use the molecular structure of the compound to predict its properties, which are fundamental to understanding its environmental transport and potential for bioaccumulation.
A range of physicochemical parameters for this compound has been predicted using various computational models. These predictions, gathered from multiple sources, provide a composite overview of the compound's expected physical state and behavior. For instance, its predicted low water solubility and moderate octanol-water partition coefficient (LogP) suggest a tendency to associate with organic matter rather than remaining in aqueous phases.
| Parameter | Predicted Value |
|---|---|
| Melting Point | -20 °C |
| Boiling Point | 158 °C at 2 mmHg |
| Density | 1.05 g/cm³ |
| Vapor Pressure | 0.002 Pa at 25°C |
| Water Solubility | 15 mg/L at 25°C |
| Octanol-Water Partition Coefficient (LogP) | 3.71 at 24°C |
| pKa | -7.53 (Predicted) |
Computational Prediction of Environmental Fate Parameters
Computational models are extensively used to predict the environmental fate of chemicals, including their persistence, potential for bioaccumulation, and mobility. For N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide, often referred to by its trade name MGK-264, these predictions are critical for environmental risk assessment.
According to a preliminary risk assessment by the U.S. Environmental Protection Agency (EPA), this compound is characterized as moderately mobile and persistent in the environment. qsartoolbox.org Computational models support this assessment, indicating a long half-life in soil. Specifically, the aerobic biotransformation half-life in soil has been estimated to be around 388 days. qsartoolbox.org
Further computational predictions suggest that N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is not expected to undergo significant degradation through hydrolysis or photolysis in water. qsartoolbox.org While it is considered semi-volatile, its volatilization from water bodies is predicted to be unlikely. qsartoolbox.org However, in the atmosphere, aerosol forms of the compound are expected to be rapidly degraded by reacting with ozone and hydroxyl radicals. qsartoolbox.org
| Environmental Fate Parameter | Predicted Outcome |
|---|---|
| Persistence | Persistent in the environment |
| Soil Metabolism Half-life (Aerobic) | Approximately 1 year (388 days) qsartoolbox.org |
| Hydrolysis | Not a significant degradation pathway qsartoolbox.org |
| Aqueous Photolysis | Not a significant degradation pathway qsartoolbox.org |
| Mobility | Moderately mobile qsartoolbox.org |
| Volatilization from Water | Unlikely qsartoolbox.org |
| Atmospheric Degradation | Aerosols rapidly degraded by ozone and hydroxyl radicals qsartoolbox.org |
Regulatory Science and Chemical Management Considerations for Einecs 281 149 0
Historical Context of the European Inventory of Existing Commercial Chemical Substances (EINECS)
The European Inventory of Existing Commercial Chemical Substances (EINECS) serves as a foundational element in European chemical regulation. safeopedia.comchemsafetypro.com It is a registry of chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. safeopedia.comchemsafetypro.com The inventory was established by the European Commission and contains over 100,000 substances. datahub.io Each substance in EINECS is assigned a unique seven-digit number, known as the EINECS number, which simplifies identification. safeopedia.comeqgest.com For instance, the substance at the focus of this article is designated by Einecs 281-149-0. chemblink.com
Substances listed in EINECS are considered "phase-in substances" under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. safeopedia.com This designation granted them a transitional period for registration with the European Chemicals Agency (ECHA). chemsafetypro.com The establishment of EINECS, along with the European List of Notified Chemical Substances (ELINCS) for new chemicals and the No-Longer Polymers (NLP) list, was a significant step towards harmonizing chemical regulations across the EU. safeopedia.comchemsafetypro.com These inventories were consolidated into the European Community (EC) Inventory, and the corresponding numbers are now referred to as EC numbers. safeopedia.comeqgest.com
Scientific Principles Underlying REACH Regulation for Existing Substances
The REACH regulation, which came into force on June 1, 2007, fundamentally shifted the responsibility for chemical safety from authorities to the industry. glassallianceeurope.eueuropa.eu It aims to protect human health and the environment while fostering innovation and competitiveness in the EU chemicals industry. europa.eunsf.org A core principle of REACH is "no data, no market," meaning that substances cannot be manufactured or imported into the EU without prior registration with ECHA. cefic.orggreenly.earth
The regulation applies to all chemical substances, including those used in industrial processes and everyday products. europa.eucefic.org Companies are required to identify and manage the risks associated with the substances they produce and market. europa.eu This involves gathering data on the properties of the chemical, assessing the hazards and risks, and implementing risk management measures. nsf.org
REACH recognizes that not all substances can be defined by a single, precise chemical structure. For this reason, it introduced the category of "Substances of Unknown or Variable Composition, Complex Reaction Products or Biological Materials" (UVCB). europa.eucnrs.fr UVCB substances are characterized by having numerous constituents, some of which may be unknown, and a composition that can be variable or difficult to predict. europa.eucnrs.fr
The identification of UVCB substances often relies on a description of the manufacturing process and other information, such as boiling range, rather than a specific chemical formula. europa.eu Glass, for example, is considered a UVCB substance under REACH due to its complex and variable composition resulting from the reaction of various inorganic raw materials at high temperatures. glassallianceeurope.eu Similarly, petroleum-derived substances are classic examples of UVCBs. nih.gov Approximately 20% of substances registered under REACH fall into the UVCB category, presenting unique challenges for regulatory assessment. nih.gov
To comply with REACH, companies must gather comprehensive data on their substances. The information requirements are tiered based on the tonnage of the substance manufactured or imported annually. nsf.org The data generation process typically involves a multi-step strategy. europa.eu
Firstly, companies must collect all existing information on the substance, including previous test results and scientific literature. europa.eu Secondly, they need to identify the specific information requirements for their tonnage band. europa.eu By comparing the available data with the requirements, they can identify data gaps. europa.eu
To fill these gaps, new information can be generated through various methods. These include in-vitro tests, quantitative structure-activity relationship (QSAR) models, and grouping of substances and read-across approaches. europa.eu Animal testing is considered a last resort and should only be conducted when no other alternatives are available. europa.eu For certain tests, particularly those related to human health and environmental properties, the laboratory conducting the study must be Good Laboratory Practice (GLP) certified. europa.eu
Table 1: Data Generation Approaches under REACH
| Data Generation Method | Description |
|---|---|
| Existing Data Collection | Gathering and assessing all available test results and scientific literature on the substance. europa.eu |
| In-vitro Testing | Performing tests in a controlled environment outside of a living organism, such as in a test tube. europa.eu |
| (Q)SAR Models | Using computational models to predict the properties of a substance based on its chemical structure. europa.eu |
| Grouping and Read-Across | Using data from similar substances to predict the properties of the substance . europa.eu |
| Animal Testing | Conducting tests on animals, used only as a last resort when other methods are not suitable. europa.eu |
Analytical Fingerprinting and Substance Identity Confirmation for Regulatory Purposes
Accurate substance identification is a cornerstone of REACH compliance. intertek.com The identity of a substance is established through its name, identifying numbers (like the EC number and CAS number), and detailed information on its chemical structure and composition. intertek.comeuropa.eu This process is often referred to as creating an "analytical fingerprint" of the substance. laus.group
To confirm the identity of a substance, a range of analytical techniques are employed. These can include spectroscopic methods like UV/VIS, FTIR, and NMR spectroscopy to elucidate the molecular structure, and chromatographic techniques such as GC-MS and HPLC-MS to determine the composition and purity. laus.groupfilab.fr The resulting spectra, chromatograms, and other analytical data must be of high quality and fully interpreted within the registration dossier submitted to ECHA. intertek.com
For co-registrants of the same substance, "sameness testing" is crucial to ensure that their substances align with that of the Lead Registrant. intertek.com The Substance Information Exchange Forum (SIEF) facilitates data sharing among registrants of the same substance for a joint submission. laus.group
Table 2: Common Analytical Techniques for Substance Identification
| Analytical Technique | Purpose |
|---|---|
| Spectroscopy (UV/VIS, FTIR, NMR) | To confirm the molecular structure of the substance. laus.group |
| Chromatography (GC, HPLC) | To determine the composition, purity, and identify impurities. laus.group |
| Mass Spectrometry (MS) | Often coupled with chromatography to identify individual components. laus.group |
| X-ray Diffraction (XRD) | For characterizing crystalline materials. laus.group |
| Inductively Coupled Plasma (ICP) | For elemental analysis, particularly for inorganic substances. laus.group |
International Harmonization Efforts in Chemical Information Exchange and Risk Assessment Methodologies
The global nature of the chemical industry necessitates international cooperation in chemical management. unece.org Efforts to harmonize chemical information exchange and risk assessment methodologies aim to increase efficiency, reduce redundant testing, and ensure a consistent level of protection for human health and the environment worldwide. who.intnih.gov
One of the most significant achievements in this area is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). unece.orgunece.org The GHS provides a standardized approach to classifying chemical hazards and communicating them through labels and safety data sheets. unece.org
Organizations like the World Health Organization (WHO) and the Organisation for Economic Co-operation and Development (OECD) are actively involved in promoting the harmonization of risk assessment methodologies. who.intun.org The International Programme on Chemical Safety (IPCS) leads projects to foster a common understanding and approach to chemical risk assessment. nih.govun.org
The Rotterdam Convention is another key international agreement that facilitates information exchange about hazardous chemicals. pic.intfao.org It operates on the principle of Prior Informed Consent (PIC), enabling countries to make informed decisions about the import of hazardous chemicals. pic.int These international efforts are crucial for creating a more coherent and effective global framework for chemical safety. food-safety.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
